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molecular formula C10H9Cl2NO2 B3163532 5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one CAS No. 884305-06-0

5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one

Cat. No. B3163532
M. Wt: 246.09 g/mol
InChI Key: FUMREGYTKNNZGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07608711B2

Procedure details

A 2 L round-bottom flask is loaded with 300 g (1.22 mols) of 6-chloro-5-(2-chloro-1-hydroxy-ethyl)-1,3-dihydro-indol-2-one and 1140 ml of trifluoroacetic acid, under nitrogen atmosphere. The mixture is stirred at room temperature for 1 h, then heated to about 35-40° C. 214 ml (1.34 mols) of triethylsilane are then dropped therein in approx. 1 hr 30 min, keeping stirring for 12-14 h. Separately, a round-bottom flask is loaded with 3000 g of a water/ice mixture and the reaction mixture is carefully dropped therein, in about 1 hr 30 min, under strong stirring. The resulting white suspension is stirred for 30 min, then filtered, washed with purified water (4×500 ml) and heptane (400 ml), then dried at 60° C. under vacuum to afford 281 g of 6-chloro-5-(2-chloro-ethyl)-1,3-dihydro-indol-2-one.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
1140 mL
Type
solvent
Reaction Step One
Quantity
214 mL
Type
reactant
Reaction Step Two
[Compound]
Name
water ice
Quantity
3000 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7](=[O:11])[NH:8]2)=[CH:4][C:3]=1[CH:12](O)[CH2:13][Cl:14].C([SiH](CC)CC)C>FC(F)(F)C(O)=O>[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7](=[O:11])[NH:8]2)=[CH:4][C:3]=1[CH2:12][CH2:13][Cl:14]

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
ClC1=C(C=C2CC(NC2=C1)=O)C(CCl)O
Name
Quantity
1140 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
214 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Three
Name
water ice
Quantity
3000 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to about 35-40° C
WAIT
Type
WAIT
Details
in approx. 1 hr 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
keeping stirring for 12-14 h
Duration
13 (± 1) h
ADDITION
Type
ADDITION
Details
the reaction mixture is carefully dropped
WAIT
Type
WAIT
Details
in about 1 hr 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
The resulting white suspension is stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with purified water (4×500 ml) and heptane (400 ml)
CUSTOM
Type
CUSTOM
Details
dried at 60° C. under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=C2CC(NC2=C1)=O)CCCl
Measurements
Type Value Analysis
AMOUNT: MASS 281 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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